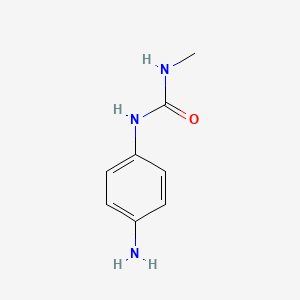

1-(4-aminophenyl)-3-methylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-aminophenyl)-3-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-10-8(12)11-7-4-2-6(9)3-5-7/h2-5H,9H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRCDPOTCHWYAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50552963 | |

| Record name | N-(4-Aminophenyl)-N'-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50552963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111087-13-9 | |

| Record name | N-(4-Aminophenyl)-N'-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50552963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-aminophenyl)-3-methylurea (CAS: 111087-13-9): A Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-aminophenyl)-3-methylurea, a molecule of significant interest in medicinal chemistry. While specific research on this compound is emerging, its structural motifs are well-established in a multitude of biologically active agents. This document will delve into its synthesis, characterization, and potential applications, particularly as a foundational scaffold for the development of novel therapeutics. By leveraging data from analogous compounds, we will provide expert insights into its chemical and biological properties to empower researchers in their drug discovery endeavors.

Introduction: The Promise of a Privileged Scaffold

1-(4-aminophenyl)-3-methylurea, identified by its CAS number 111087-13-9, is an aromatic urea derivative with the molecular formula C8H11N3O.[1][2] The core structure features a phenyl ring substituted with both an amino group and a methylurea moiety. This arrangement of functional groups makes it a "privileged scaffold" in medicinal chemistry. The urea linkage is a key structural element in numerous FDA-approved drugs and clinical candidates, known for its ability to form critical hydrogen bond interactions with biological targets.[3] Furthermore, the primary aromatic amine serves as a versatile chemical handle for further molecular elaboration, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

The broader class of aryl urea compounds has garnered significant attention for its wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4] Notably, diarylureas are prominent scaffolds in the design of kinase inhibitors, a critical class of targeted cancer therapeutics.[3] This guide will, therefore, explore the potential of 1-(4-aminophenyl)-3-methylurea as a valuable building block in the quest for next-generation targeted therapies.

Synthesis and Purification: A Practical Approach

The synthesis of 1-(4-aminophenyl)-3-methylurea is most effectively achieved through the nucleophilic addition of a primary aromatic amine to an isocyanate. The following protocol outlines a reliable and scalable method starting from the readily available p-phenylenediamine.

Synthetic Protocol: Reaction of p-Phenylenediamine with Methyl Isocyanate

This synthesis leverages the differential reactivity of the two amino groups in p-phenylenediamine. Under controlled conditions, a single amino group can be selectively reacted with methyl isocyanate to yield the desired monosubstituted urea.

Materials:

-

p-Phenylenediamine

-

Methyl isocyanate

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Hexanes or Pentane

-

Argon or Nitrogen gas

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet (Argon or Nitrogen), dissolve one equivalent of p-phenylenediamine in anhydrous THF or DCM.

-

Controlled Addition of Isocyanate: Cool the solution to 0°C using an ice bath. Slowly add a solution of one equivalent of methyl isocyanate in the same anhydrous solvent to the stirred solution of p-phenylenediamine via the dropping funnel over a period of 30-60 minutes. The slow addition is crucial to minimize the formation of the disubstituted urea byproduct.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Product Isolation: Upon completion, the product often precipitates out of the reaction mixture. If not, the solvent can be partially removed under reduced pressure to induce precipitation. The solid product is then collected by vacuum filtration.

-

Washing and Drying: Wash the collected solid with a cold, non-polar solvent such as hexanes or pentane to remove any unreacted starting materials and soluble impurities. Dry the product under vacuum to yield 1-(4-aminophenyl)-3-methylurea as a solid.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for 1-(4-aminophenyl)-3-methylurea.

Physicochemical and Spectroscopic Characterization

Accurate characterization of 1-(4-aminophenyl)-3-methylurea is paramount for its use in further research and development. The following table summarizes its key physicochemical properties.

| Property | Value | Reference |

| CAS Number | 111087-13-9 | [1] |

| Molecular Formula | C8H11N3O | [2] |

| Molecular Weight | 165.19 g/mol | [2] |

| Appearance | Off-white to light brown solid | |

| Solubility | Soluble in DMSO, DMF, and Methanol | |

| Storage | Store at 2-8°C, protected from light and moisture |

Predicted Spectroscopic Data

While experimental spectra for this specific molecule are not widely published, we can predict the key spectroscopic features based on its structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the urea NH protons, and the methyl protons. The aromatic protons on the phenyl ring will likely appear as two doublets in the range of δ 6.5-7.5 ppm. The primary amine (-NH₂) protons would likely appear as a broad singlet, and its chemical shift would be concentration-dependent. The two NH protons of the urea moiety would also appear as distinct signals, potentially as a singlet and a quartet (due to coupling with the methyl group). The methyl (-CH₃) protons would be a sharp singlet or a doublet (if coupled to the adjacent NH) around δ 2.6-2.8 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for the eight unique carbon atoms in the molecule. The carbonyl carbon of the urea group is expected to have a chemical shift in the range of δ 155-160 ppm. The aromatic carbons would appear in the region of δ 110-150 ppm. The methyl carbon would be observed at a much higher field, typically around δ 25-30 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum will provide valuable information about the functional groups present. Key expected absorption bands include:

-

N-H stretching vibrations of the primary amine and urea groups in the range of 3200-3500 cm⁻¹.

-

C=O (carbonyl) stretching of the urea group around 1640-1680 cm⁻¹.

-

N-H bending vibrations around 1550-1650 cm⁻¹.

-

C-N stretching vibrations in the region of 1200-1400 cm⁻¹.

-

Aromatic C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region.[5]

-

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 165.0902, corresponding to the molecular weight of the compound.[6] Fragmentation patterns would likely involve the loss of the methylurea side chain or cleavage of the urea bond.

Potential Applications in Drug Development: A Kinase Inhibitor Scaffold

The structural similarity of 1-(4-aminophenyl)-3-methylurea to known kinase inhibitors suggests its significant potential as a scaffold for the development of novel anticancer agents.[3] Many diarylurea-based drugs, such as Sorafenib, function as Type II kinase inhibitors, binding to the inactive "DFG-out" conformation of the kinase.[3] The urea moiety is crucial for this interaction, forming key hydrogen bonds with the kinase hinge region.

The primary amine on the 4-aminophenyl ring of 1-(4-aminophenyl)-3-methylurea provides a strategic point for chemical modification. By attaching various chemical groups to this amine, a library of derivatives can be synthesized and screened for inhibitory activity against a panel of protein kinases implicated in cancer progression, such as VEGFR, PDGFR, and Raf kinases.

Diagram of a Potential Signaling Pathway Target:

Caption: Potential inhibition of the RAF/MEK/ERK signaling pathway.

Experimental Protocol for Biological Evaluation: Kinase Inhibition Assay

To assess the potential of derivatives of 1-(4-aminophenyl)-3-methylurea as kinase inhibitors, a robust and reliable in vitro kinase assay is essential. The following protocol provides a general framework for such an evaluation.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a specific protein kinase (e.g., B-Raf, VEGFR2).

Materials:

-

Recombinant human kinase

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well microplates

-

Plate reader capable of luminescence detection

Step-by-Step Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

-

Assay Plate Preparation: Add a small volume of the diluted test compounds to the wells of a 384-well plate. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

-

Kinase Reaction:

-

Add the kinase and substrate peptide solution in the kinase assay buffer to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection of Kinase Activity:

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system, which involves a two-step addition of reagents.

-

Read the luminescence signal on a plate reader.

-

-

Data Analysis:

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Conclusion

1-(4-aminophenyl)-3-methylurea represents a promising and versatile chemical scaffold for the development of novel therapeutic agents. Its straightforward synthesis, coupled with the strategic placement of reactive functional groups, makes it an ideal starting point for the generation of diverse chemical libraries. While direct biological data for this specific compound is limited, the well-established role of the aryl urea motif in kinase inhibition provides a strong rationale for its exploration in oncology and other therapeutic areas. This technical guide provides researchers with the foundational knowledge and practical protocols necessary to unlock the full potential of 1-(4-aminophenyl)-3-methylurea in their drug discovery programs.

References

-

Hilaris Publisher. Role of Aryl Urea Containing Compounds in Medicinal Chemistry. [Link]

-

ResearchGate. Synthesis of 1-(4-aminophenyl)-3-arylurea derivatives 9a-i. [Link]

-

PubChem. 1-(4-Aminophenyl)-3-phenylurea. [Link]

-

Organic Syntheses. nitrosomethylurea. [Link]

-

ACS Publications. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]

-

Organic Chemistry Portal. Urea derivative synthesis by amidation. [Link]

-

PubChem. ((4-Aminophenyl)methyl)urea. [Link]

-

PubMed Central. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. [Link]

-

RSC Publishing. Cation-controlled chemoselective synthesis of N-aroylureas and imides via amidation of N-Boc arylamides. [Link]

-

PubMed. Synthesis of an N-methyl-N-nitrosourea linked to a methidium chloride analogue and its reactions with 32P-end-labeled DNA. [Link]

-

ResearchGate. Role of Aryl Urea Containing Compounds in Medicinal Chemistry. [Link]

-

SciSpace. Quantitative and qualitative 1H, 13C, and 15N NMR spectroscopic investigation of the urea-formaldehyde resin synthesis. [Link]

-

University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

DergiPark. Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives. [Link]

-

Wikipedia. p-Phenylenediamine. [Link]

-

PrepChem.com. Preparation of p-phenylenediamine. [Link]

- Google Patents. WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one.

-

I.R.I.S. Biological evaluation of [4‐(4‐aminophenyl)‐1‐(4‐ fluorophenyl)‐1H‐pyrrol‐3‐yl. [Link]

- Google Patents.

-

PubChem. Methylurea. [Link]

-

PubChemLite. [(4-aminophenyl)methyl]urea. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Digital CSIC. Infrared spectra of amorphous and crystalline urea ices. [Link]

-

PubMed. Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. [Link]

-

ResearchGate. (PDF) Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. [Link]

-

PubMed. Exploration of 1-(3-chloro-4-(4-oxo-4H-chromen-2-yl)phenyl)-3-phenylurea derivatives as selective dual inhibitors of Raf1 and JNK1 kinases for anti-tumor treatment. [Link]

-

MDPI. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. [Link]

-

Doc Brown's Advanced Organic Chemistry. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram. [Link]info/page06/IRspec/UreaIR.htm)

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. digital.csic.es [digital.csic.es]

- 6. ((4-Aminophenyl)methyl)urea | C8H11N3O | CID 40423978 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Unseen Architects: A Technical Guide to the Mechanism of Action of Aminophenyl Methylurea Compounds

For researchers, scientists, and drug development professionals, understanding the intricate dance between a small molecule and its biological targets is paramount. This guide delves into the core mechanisms of action governing aminophenyl methylurea compounds, a class of molecules demonstrating significant therapeutic promise, particularly in oncology. We will move beyond a superficial overview to dissect the molecular interactions, signaling consequences, and the experimental rationale that validates our understanding of these compelling compounds.

Introduction: The Rise of Aminophenyl Methylurea Compounds in Targeted Therapy

The urea moiety, first synthesized over a century ago, has become a cornerstone in modern medicinal chemistry. Its unique ability to form stable hydrogen bonds makes it an ideal scaffold for designing molecules that can interact with high affinity and specificity to protein receptors.[1] The aminophenyl methylurea core, in particular, has emerged as a privileged structure in the development of targeted therapeutics. These compounds have shown remarkable efficacy as inhibitors of protein kinases, enzymes that play a pivotal role in cellular signaling and are often dysregulated in diseases like cancer.[2][3] Several clinically evaluated and approved kinase inhibitors, such as Sorafenib and Lenvatinib, feature a urea-based structure, underscoring the therapeutic significance of this chemical class.[1]

This guide will provide a comprehensive exploration of the mechanistic underpinnings of aminophenyl methylurea compounds, focusing on their role as kinase inhibitors. We will examine their interactions at the molecular level, the downstream effects on signaling pathways, and the key experimental methodologies used to elucidate these mechanisms.

The Core Mechanism: Competitive Inhibition of ATP Binding in Kinase Domains

The primary mechanism of action for many aminophenyl methylurea compounds is the competitive inhibition of adenosine triphosphate (ATP) binding to the kinase domain of receptor tyrosine kinases (RTKs).[2][3] This inhibitory action is crucial, as the transfer of a phosphate group from ATP by kinases to their substrates is a fundamental step in many signaling cascades that drive cell growth, proliferation, and survival.

The urea moiety is central to this inhibitory activity. It acts as a hydrogen bond donor and acceptor, forming critical interactions within the ATP-binding pocket of the kinase. This allows the aminophenyl methylurea compound to occupy the space normally taken by ATP, effectively blocking the kinase's ability to function.

Key Molecular Interactions

The specificity of aminophenyl methylurea compounds for particular kinases is determined by the nature of the substitutions on the phenyl rings and the methylurea core. These substitutions can form additional hydrogen bonds, van der Waals interactions, and hydrophobic interactions with specific amino acid residues in the ATP-binding pocket. For instance, derivatives of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea have been shown to selectively target members of the class III receptor tyrosine kinase family, such as Platelet-Derived Growth Factor Receptor (PDGFR).[2][4]

The following diagram illustrates the general principle of ATP competitive inhibition by an aminophenyl methylurea compound.

Caption: Competitive inhibition of ATP binding in the kinase domain.

Impact on Key Signaling Pathways

By inhibiting specific kinases, aminophenyl methylurea compounds can modulate critical signaling pathways implicated in cancer progression. Two of the most well-documented target pathways are the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Platelet-Derived Growth Factor Receptor (PDGFR) signaling cascades.

Inhibition of VEGFR Signaling and Angiogenesis

Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key regulators of angiogenesis, the formation of new blood vessels. In cancer, tumors hijack this process to ensure a steady supply of nutrients and oxygen for their growth and metastasis. Several aminophenyl methylurea derivatives have been designed and synthesized to act as potent inhibitors of VEGFR-2.[5]

By blocking ATP binding to the VEGFR-2 kinase domain, these compounds prevent its autophosphorylation and the subsequent activation of downstream signaling molecules. This leads to an inhibition of endothelial cell proliferation, migration, and tube formation, ultimately suppressing tumor angiogenesis.

The following diagram illustrates the inhibitory effect of aminophenyl methylurea compounds on the VEGFR signaling pathway.

Caption: Inhibition of the VEGFR signaling pathway.

Modulation of PDGFR Signaling

The Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway is involved in various cellular processes, including cell growth, proliferation, and migration. Dysregulation of this pathway is a hallmark of several cancers. Urea derivatives structurally related to the therapeutic agent Imatinib have been identified as potent inhibitors of PDGFR autophosphorylation.[4]

Similar to their action on VEGFR, these compounds compete with ATP for the binding site on the PDGFR kinase domain, thereby preventing its activation and the subsequent downstream signaling events that promote tumor growth.

Experimental Protocols for Mechanism of Action Studies

Elucidating the precise mechanism of action of aminophenyl methylurea compounds requires a multi-faceted experimental approach. The following protocols represent a logical and self-validating workflow for characterizing these inhibitors.

In Vitro Kinase Inhibition Assays

The initial step in characterizing a potential inhibitor is to determine its potency and selectivity against a panel of purified kinases.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

-

Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the target kinase. The phosphorylated peptide is detected by a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665. When the donor (europium cryptate) and acceptor (XL665) are in close proximity, a FRET signal is generated.

-

Procedure: a. Serially dilute the aminophenyl methylurea compound to create a dose-response curve. b. In a 384-well plate, add the purified kinase, the biotinylated substrate peptide, and ATP. c. Add the diluted compound to the wells. d. Incubate the reaction at room temperature for the optimized time. e. Stop the reaction and add the detection reagents (europium cryptate-labeled antibody and streptavidin-XL665). f. Incubate for the recommended time to allow for antibody binding. g. Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm.

-

Data Analysis: Calculate the ratio of the emission at 665 nm to 620 nm. Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Causality and Self-Validation: A dose-dependent decrease in the HTRF signal indicates that the compound is inhibiting the kinase. Running the assay against a panel of kinases allows for the determination of selectivity. A compound that is potent against the target kinase but has significantly higher IC50 values against other kinases is considered selective.

Cellular Assays to Confirm Target Engagement

Once in vitro activity is established, it is crucial to confirm that the compound can inhibit the target kinase within a cellular context.

Protocol: Western Blot Analysis of Target Phosphorylation

-

Principle: This technique is used to detect the phosphorylation status of the target kinase and its downstream substrates in cells treated with the inhibitor.

-

Procedure: a. Culture cancer cells known to have activated the target kinase signaling pathway. b. Treat the cells with increasing concentrations of the aminophenyl methylurea compound for a specified time. c. Lyse the cells and quantify the protein concentration. d. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. e. Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase and a downstream substrate. f. Also, probe with antibodies for the total protein levels of the kinase and a housekeeping protein (e.g., GAPDH or β-actin) as loading controls. g. Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Quantify the band intensities using densitometry. A dose-dependent decrease in the phosphorylation of the target kinase and its substrate, without a significant change in total protein levels, confirms cellular target engagement.

-

Causality and Self-Validation: This experiment directly links the presence of the compound to the inhibition of the target's activity in a biological system. The use of total protein and housekeeping controls ensures that the observed effects are not due to general cytotoxicity or protein degradation.

The following workflow diagram illustrates the experimental approach to characterizing the mechanism of action.

Caption: Experimental workflow for mechanism of action studies.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for a representative aminophenyl methylurea compound against a panel of kinases, illustrating how selectivity is determined.

| Kinase Target | IC50 (nM) |

| VEGFR-2 | 15 |

| PDGFRβ | 25 |

| c-Kit | 80 |

| FGFR1 | 150 |

| EGFR | >1000 |

| Src | >1000 |

Data is for illustrative purposes only.

Conclusion and Future Directions

Aminophenyl methylurea compounds represent a versatile and powerful scaffold for the design of targeted kinase inhibitors. Their mechanism of action, centered around the competitive inhibition of ATP binding, allows for the development of potent and selective therapeutics. A thorough understanding of their molecular interactions and their effects on cellular signaling pathways, validated by a rigorous and logical experimental workflow, is essential for their successful development.

Future research in this area will likely focus on the design of next-generation aminophenyl methylurea derivatives with improved selectivity profiles to minimize off-target effects and enhance therapeutic windows. Furthermore, exploring their potential as inhibitors of other enzyme classes and their application in therapeutic areas beyond oncology holds significant promise.

References

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PMC. Retrieved January 25, 2026, from [Link]

-

N-Methyl-N-nitrosourea | C2H5N3O2. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

-

((4-Aminophenyl)methyl)urea | C8H11N3O. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

-

Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015). Hilaris Publisher. Retrieved January 25, 2026, from [Link]

-

Synthesis of 1-(4-aminophenyl)-3-arylurea derivatives 9a-i. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Methylurea | C2H6N2O. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

-

Urgent cytoreduction for newly diagnosed acute myeloid leukemia patients allows acquisition of pretreatment genomic data and enrollment on investigational clinical trials. (2022). PubMed. Retrieved January 25, 2026, from [Link]

-

Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

-

SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. (2022). Texas Tech University Health Science Center. Retrieved January 25, 2026, from [Link]

-

Urea derivatives of STI571 as inhibitors of Bcr-Abl and PDGFR kinases. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

-

Synthesis, biological evaluation and molecular modeling of urea-containing MraY inhibitors. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 25, 2026, from [Link]

-

Introducing urea into tirapazamine derivatives to enhance anticancer therapy. (2024). PubMed. Retrieved January 25, 2026, from [Link]

-

Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. (2013). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Arginine and Buphenyl in Patients With Argininosuccinic Aciduria (ASA), a Urea Cycle Disorder. (n.d.). ClinicalTrials.gov. Retrieved January 25, 2026, from [Link]

-

Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2015). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives. (n.d.). DergiPark. Retrieved January 25, 2026, from [Link]

-

Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (n.d.). ScienceDirect. Retrieved January 25, 2026, from [Link]

-

Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2015). NIH. Retrieved January 25, 2026, from [Link]

-

Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). MDPI. Retrieved January 25, 2026, from [Link]

-

Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

Sources

- 1. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 2. researchgate.net [researchgate.net]

- 3. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urea derivatives of STI571 as inhibitors of Bcr-Abl and PDGFR kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The 1-(4-aminophenyl)-3-methylurea Scaffold: A Foundational Core for Kinase Inhibitor Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The urea moiety is a cornerstone pharmacophore in modern medicinal chemistry, celebrated for its role in the architecture of numerous clinically approved kinase inhibitors.[1] This guide delves into the specific utility of 1-(4-aminophenyl)-3-methylurea as a foundational scaffold in the design and synthesis of potent and selective kinase inhibitors. While not a potent inhibitor in its own right, its structure presents a strategic starting point for synthetic elaboration. The aminophenyl group provides a crucial vector for chemical modification, and the urea core acts as a reliable hydrogen-bonding unit that anchors ligands to the kinase hinge region. This document provides a comprehensive exploration of the scaffold's properties, its mechanism of action, detailed synthetic strategies for its derivatization, structure-activity relationship (SAR) insights for key kinase targets like VEGFR-2 and p38 MAP kinase, and robust protocols for biological evaluation.

Introduction: The Power of the Urea Scaffold in Kinase Inhibition

Protein kinases, enzymes that regulate a vast array of cellular processes, are among the most critical targets in modern drug discovery, particularly in oncology.[2] The development of small molecule inhibitors that target the ATP-binding site of these enzymes has revolutionized cancer therapy. Within this landscape, the diaryl urea motif has emerged as a "privileged scaffold," a structural framework that consistently yields biologically active compounds against various targets.[3]

The success of multi-kinase inhibitors like Sorafenib, which features a central diaryl urea core, underscores the therapeutic potential of this chemical class.[4][5] These molecules typically function as Type II inhibitors, binding to and stabilizing an inactive "DFG-out" conformation of the kinase, thereby preventing its catalytic activity.[1][3] The urea linkage is paramount to this mechanism, forming a bidentate hydrogen bond with the conserved "hinge" region of the kinase domain.

This guide focuses specifically on the 1-(4-aminophenyl)-3-methylurea scaffold. We will treat this molecule not as an end-product, but as a strategic intermediate—a foundational building block upon which highly potent and selective kinase inhibitors can be constructed. Its true value lies in the synthetic versatility offered by the 4-amino group, which serves as a launchpad for diversification and optimization.

Analysis of the 1-(4-aminophenyl)-3-methylurea Scaffold

To appreciate its utility, the scaffold must be dissected into its constituent parts, each playing a distinct role in the drug design strategy.

-

The Urea Moiety (-NH-CO-NH-): This is the primary pharmacophore. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor. This arrangement is perfectly suited to form strong, directional hydrogen bonds with the backbone of the kinase hinge region, a critical anchoring interaction for many inhibitors.[6]

-

The Phenyl Ring: This aromatic ring acts as a rigid spacer, correctly positioning the urea for hinge binding and orienting the crucial 4-amino group outwards, away from the hinge region and towards the solvent-exposed area of the ATP pocket.

-

The 4-Amino Group (-NH₂): This is the key to the scaffold's utility. The primary amine is a versatile chemical handle that allows for the covalent attachment of additional molecular fragments. These appended fragments are designed to occupy adjacent hydrophobic pockets within the kinase active site, thereby dramatically increasing both binding affinity and selectivity for the target kinase.

-

The Methyl Group (-CH₃): In this foundational scaffold, the methyl group is a simple substituent. However, a key strategy in developing potent inhibitors from this scaffold is replacing this methyl group with a larger, substituted aryl ring. This transformation from a monoaryl urea to a diaryl urea is a critical step in achieving the high potency seen in drugs like Sorafenib.[7]

The "DFG-out" Mechanism of Action

Diaryl ureas derived from this scaffold are archetypal Type II kinase inhibitors. They bind to a specific inactive conformation of the kinase where the highly conserved Asp-Phe-Gly (DFG) motif at the start of the activation loop is "flipped out". In this DFG-out state, a hydrophobic pocket adjacent to the ATP site becomes accessible. The second aryl group of a diaryl urea inhibitor occupies this allosteric pocket, while the urea anchors the molecule to the hinge.[1][3] This mechanism provides a high degree of selectivity for certain kinases and is a cornerstone of the design strategy for inhibitors based on this scaffold.

Synthetic Elaboration of the Scaffold

The value of 1-(4-aminophenyl)-3-methylurea lies in its straightforward synthesis and its capacity for chemical derivatization.

Protocol 1: Synthesis of the Core Scaffold

A common route to N,N'-disubstituted ureas involves the reaction of an amine with an isocyanate. The core scaffold can be prepared from p-phenylenediamine.

Objective: To synthesize 1-(4-aminophenyl)-3-methylurea.

Materials:

-

p-Phenylenediamine

-

Methyl isocyanate

-

Anhydrous Tetrahydrofuran (THF)

-

Standard laboratory glassware and stirring equipment

-

Rotary evaporator

-

Filtration apparatus

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of p-phenylenediamine in anhydrous THF.

-

Addition of Isocyanate: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 1.0 equivalent of methyl isocyanate in anhydrous THF dropwise to the stirred amine solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

-

Isolation: The product often precipitates out of the solution upon formation. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume using a rotary evaporator to induce precipitation.

-

Purification: Wash the collected solid with cold THF or diethyl ether to remove any unreacted starting materials. Dry the product under vacuum to yield 1-(4-aminophenyl)-3-methylurea as a solid.

-

Characterization: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Derivatization Strategies at the 4-Amino Group

The free amino group is the primary site for building molecular complexity. The goal is to append a second aryl or heteroaryl moiety that can access the allosteric hydrophobic pocket characteristic of the DFG-out conformation.

Strategy A: Synthesis of Diaryl Ureas via a Second Isocyanate Reaction

This is the most direct path to potent diaryl urea inhibitors.

Objective: To synthesize a 1-(4-(3-(aryl)ureido)phenyl)-3-methylurea derivative.

Step-by-Step Methodology:

-

Scaffold Dissolution: Dissolve the 1-(4-aminophenyl)-3-methylurea scaffold (1.0 eq) in an aprotic solvent like Dichloromethane (DCM) or THF.[6]

-

Isocyanate Addition: Add a solution of the desired substituted aryl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate for a Sorafenib-like analogue) (1.0 eq) dropwise to the reaction mixture.[6]

-

Reaction & Isolation: Stir at room temperature until the reaction is complete (monitor by TLC). The resulting diaryl urea product will often precipitate and can be isolated by filtration, washing, and drying as described in Protocol 1.[6]

Structure-Activity Relationship (SAR) Case Studies

The following sections explore how the 1-(4-aminophenyl)-3-methylurea scaffold can be elaborated to target specific, therapeutically relevant kinases.

Case Study 1: Targeting VEGFR-2 in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[8][9] Many diaryl urea compounds are potent inhibitors of VEGFR-2.[4]

VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[10][11]

Caption: VEGFR-2 signaling pathway and the point of inhibition by diaryl ureas.

SAR Insights for VEGFR-2 Inhibitors

Starting from an aminophenyl urea core, SAR studies have revealed key principles for designing potent VEGFR-2 inhibitors. The focus is on the nature of the second aryl ring (Region C in Sorafenib-like structures).[12]

| Compound/Modification | Key Structural Feature | VEGFR-2 IC₅₀ (nM) | Reference |

| Sorafenib | 4-chloro-3-(trifluoromethyl)phenyl | 90 | [1] |

| Analogue 1 | 3-trifluoromethylphenyl (no Cl) | Increased IC₅₀ | [12] |

| Analogue 2 | 4-chlorophenyl (no CF₃) | Increased IC₅₀ | [12] |

| Analogue 3 | Pyridine-containing head group | 0.14 - 0.48 | [4] |

| Analogue 4 | Thieno[3,2-b]pyridine head group | Potent Inhibition | [4] |

Causality Behind SAR:

-

Lipophilic Tail: The 4-chloro-3-(trifluoromethyl)phenyl group of Sorafenib is highly effective because it provides the optimal combination of size, shape, and lipophilicity to bind tightly within the hydrophobic pocket created by the DFG-out conformation.[12]

-

Hinge-Binding Moiety: Replacing the simple phenyl ring of the aminophenyl urea scaffold with larger heterocyclic systems (like pyridine or thienopyridine) can introduce additional beneficial interactions within the ATP binding site, further enhancing potency.[4]

Case Study 2: Targeting p38 MAP Kinase in Inflammation

The p38 MAP kinase pathway is a central regulator of cellular responses to inflammatory cytokines and stress.[13][14] Inhibitors of p38 have significant potential for treating inflammatory diseases. Diaryl ureas, notably the clinical candidate BIRB 796 (Doramapimod), are highly potent allosteric inhibitors of p38.[15][16]

p38 MAP Kinase Signaling Pathway

Activated by upstream kinases like MKK3/6 in response to stress signals, p38 phosphorylates downstream targets such as transcription factors (e.g., ATF2) and other kinases (e.g., MK2), leading to the production of inflammatory cytokines like TNF-α and IL-6.[17][18]

Caption: p38 MAP kinase signaling pathway inhibited by allosteric diaryl ureas.

SAR Insights for p38 Inhibitors (e.g., BIRB 796)

BIRB 796 exemplifies the evolution from a simple urea to a highly potent inhibitor. Its structure highlights key SAR principles.[19]

| Compound/Modification | Key Structural Feature | p38α IC₅₀ (nM) | Reference |

| BIRB 796 | Naphthyl & ethoxymorpholine groups | 38 | [19] |

| Analogue 1 | Chlorophenyl instead of Naphthyl | Decreased Potency | [15] |

| Analogue 2 | No ethoxymorpholine group | Decreased Potency | [15] |

| Analogue 3 | Pyrazole ring with t-butyl group | Essential for binding | [15] |

Causality Behind SAR:

-

Allosteric Pocket Occupancy: The potency of BIRB 796 comes from its unique ability to bind to an allosteric site adjacent to the ATP pocket, which is only accessible in the DFG-out conformation. The naphthyl group is critical for occupying this pocket.[15]

-

Solubilizing Groups: The ethoxymorpholine substituent not only makes additional favorable contacts but also improves the compound's physicochemical properties, such as solubility, which is crucial for drug development.[15]

-

Scaffold Optimization: The pyrazole-urea core of BIRB 796 is highly optimized to correctly position the other functional groups for high-affinity binding.[15]

Protocols for Biological Evaluation

Once novel inhibitors are synthesized based on the 1-(4-aminophenyl)-3-methylurea scaffold, their biological activity must be rigorously validated.

Experimental Workflow

The overall process follows a logical progression from chemical synthesis to biological characterization.

Caption: Drug discovery workflow using the aminophenylurea scaffold.

Protocol 2: In Vitro Kinase Inhibition Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, high-throughput method for measuring kinase activity.[20][21]

Objective: To determine the IC₅₀ value of a synthesized inhibitor against a target kinase (e.g., VEGFR-2).

Materials:

-

Recombinant kinase (e.g., VEGFR-2)

-

Biotinylated peptide substrate

-

ATP

-

HTRF KinEASE™ kit (containing Europium cryptate-labeled anti-phospho antibody and Streptavidin-XL665)[20]

-

Assay buffer (and stop buffer with EDTA)

-

Synthesized inhibitor compound dissolved in DMSO

-

384-well low-volume white microplates

-

HTRF-compatible plate reader

Step-by-Step Methodology:

-

Compound Preparation: Perform a serial dilution of the inhibitor compound in DMSO, then dilute further in assay buffer to the desired final concentrations.

-

Enzyme Reaction:

-

Add 2 µL of the diluted inhibitor solution to the wells of the 384-well plate.

-

Add 4 µL of the kinase/biotinylated-substrate mix.

-

Initiate the kinase reaction by adding 4 µL of ATP solution.

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), determined during assay optimization.[21]

-

-

Detection:

-

Stop the enzymatic reaction by adding 10 µL of the HTRF detection mix (containing the anti-phospho antibody and SA-XL665 in stop buffer).

-

Incubate at room temperature for 60 minutes to allow for signal development.[21]

-

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (FRET signal) and 620 nm (cryptate signal).

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.[21]

Protocol 3: Cell-Based Antiproliferative Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[22][23]

Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of an inhibitor in a relevant cancer cell line (e.g., a human umbilical vein endothelial cell line like HUVEC for an anti-angiogenic compound).

Materials:

-

Cancer cell line (e.g., HUVEC)

-

Complete cell culture medium

-

Synthesized inhibitor dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader (570 nm)

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[22]

-

Compound Treatment: Prepare serial dilutions of the inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for a specified period, typically 48-72 hours, in a humidified incubator at 37°C with 5% CO₂.[24]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[22]

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Reading: Read the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle-treated control cells. Plot the percentage of inhibition against the inhibitor concentration and calculate the GI₅₀ value from the dose-response curve.

Future Perspectives and Conclusion

The 1-(4-aminophenyl)-3-methylurea scaffold, while simple, remains a highly relevant and valuable starting point in the complex field of kinase inhibitor design. Its synthetic accessibility and the proven success of its diaryl urea derivatives ensure its continued use in drug discovery campaigns.

Challenges and Opportunities:

-

Selectivity: A major challenge is achieving selectivity, as many kinases share structural similarities in the ATP-binding pocket. Future designs will incorporate features that exploit subtle differences outside the conserved hinge region.

-

Acquired Resistance: Tumors can develop resistance to kinase inhibitors through mutations in the target kinase. Designing next-generation inhibitors based on this scaffold that can overcome common resistance mutations is a critical area of research.

-

Beyond Oncology: While the primary focus has been on cancer, the success of p38 inhibitors highlights the potential for urea-based scaffolds in treating inflammatory, autoimmune, and other diseases.[16]

References

-

ResearchGate. Synthesis of 1-(4-aminophenyl)-3-arylurea derivatives 9a-i. Available at: [Link]

- Google Patents. DE10342570A1 - Process for the preparation of 4- (4-aminophenyl) -3-morpholinone.

-

MDPI. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Available at: [Link]

-

NIH National Center for Biotechnology Information. BIRB796, the Inhibitor of p38 Mitogen-Activated Protein Kinase, Enhances the Efficacy of Chemotherapeutic Agents in ABCB1 Overexpression Cells. Available at: [Link]

-

NIH National Center for Biotechnology Information. Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor. Available at: [Link]

-

NIH National Center for Biotechnology Information. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Available at: [Link]

-

ResearchGate. Diaryl Urea: A Privileged Structure in Anticancer Agents. Available at: [Link]

-

Creative Diagnostics. P38 Signaling Pathway. Available at: [Link]

-

ACS Publications. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. Available at: [Link]

-

NIH National Center for Biotechnology Information. Development of a HTRF® Kinase Assay for Determination of Syk Activity. Available at: [Link]

-

Reactome. VEGFA-VEGFR2 Pathway. Available at: [Link]

- Google Patents. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone.

-

ResearchGate. HTRF ® Kinase Assay Protocol. Available at: [Link]

-

MDPI. Diarylureas. Available at: [Link]

-

NIH National Center for Biotechnology Information. Life Beyond Kinases: Structure-based Discovery of Sorafenib as Nanomolar Antagonist of 5-HT Receptors. Available at: [Link]

-

ResearchGate. (PDF) Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Available at: [Link]

-

NIH National Center for Biotechnology Information. Cell sensitivity assays: the MTT assay. Available at: [Link]

-

NIH National Center for Biotechnology Information. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Available at: [Link]

-

opnMe. p38 MAPK inhibitor | BIRB 796. Available at: [Link]

-

NIH National Center for Biotechnology Information. 4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Available at: [Link]

-

Checkpoint Lab. MTT Cell Assay Protocol. Available at: [Link]

-

Wikipedia. p38 mitogen-activated protein kinases. Available at: [Link]

-

YouTube. How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Available at: [Link]

-

Assay Genie. VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Available at: [Link]

-

MDPI. Design, Synthesis, Activity and Docking Study of Sorafenib Analogs Bearing Sulfonylurea Unit. Available at: [Link]

-

NIH National Center for Biotechnology Information. Research and development of N,N′-diarylureas as anti-tumor agents. Available at: [Link]

-

Agilent. Automation of HTRF elF4E Kinase Assay Using a 3D Tumoroid- Based Cell Model. Available at: [Link]

-

ResearchGate. Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Available at: [Link]

-

MDPI. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. Available at: [Link]

-

Bio-Rad. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Available at: [Link]

-

NIH National Center for Biotechnology Information. Discovery of 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) as a Highly Potent Type II FLT3 Kinase Inhibitor Capable of Overcoming a Variety of FLT3 Kinase Mutants in FLT3-ITD Positive AML. Available at: [Link]

-

ResearchGate. The structure‐activity relationship (SAR) of the final compounds.... Available at: [Link]

-

CUSABIO. MAPK signaling pathway. Available at: [Link]

-

QIAGEN. p38 MAPK Signaling. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Diarylureas | Encyclopedia MDPI [encyclopedia.pub]

- 4. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. VEGF - VEGF R2 Signaling Pathways: R&D Systems [rndsystems.com]

- 9. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]

- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assaygenie.com [assaygenie.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Pardon Our Interruption [opnme.com]

- 17. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. resources.revvity.com [resources.revvity.com]

- 21. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. atcc.org [atcc.org]

- 23. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. texaschildrens.org [texaschildrens.org]

An In-depth Technical Guide to the Solubility of 1-(4-Aminophenyl)-3-methylurea in Organic Solvents

Foreword: Understanding the Critical Role of Solubility in Drug Development

For researchers, scientists, and professionals in drug development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It dictates the formulation strategies, bioavailability, and ultimately, the therapeutic efficacy of a drug candidate. This guide provides a comprehensive technical overview of the solubility of 1-(4-aminophenyl)-3-methylurea, a compound of interest in medicinal chemistry. We will delve into its physicochemical properties, theoretical solubility prediction, experimental determination, and the critical factors that influence its behavior in various organic solvents. This document is designed to be a practical resource, blending fundamental principles with actionable protocols to empower your research and development endeavors.

Physicochemical Profile of 1-(4-Aminophenyl)-3-methylurea: A Foundation for Solubility Prediction

1.1. Molecular Structure and Functional Groups

1-(4-aminophenyl)-3-methylurea possesses a urea backbone substituted with an aminophenyl group and a methyl group. This structure imparts a combination of polar and non-polar characteristics:

-

Polar Moieties: The urea group (-NH-CO-NH-) is highly polar and capable of acting as both a hydrogen bond donor and acceptor. The primary amine (-NH2) on the phenyl ring is also a potent hydrogen bond donor and acceptor.

-

Non-Polar Moiety: The phenyl ring provides a non-polar, aromatic surface.

The interplay of these functional groups dictates the compound's interaction with different solvents.

1.2. Inferred Physicochemical Properties

Based on structurally similar compounds like 1-(4-aminophenyl)-3-phenylurea, we can estimate the following properties for 1-(4-aminophenyl)-3-methylurea:

| Property | Estimated Value/Characteristic | Significance for Solubility |

| Molecular Weight | ~179.21 g/mol | Lower molecular weight generally favors solubility. |

| LogP (Octanol-Water Partition Coefficient) | Moderately lipophilic | Indicates a balance between solubility in polar and non-polar solvents. |

| Hydrogen Bond Donors | 3 (from -NH groups) | Strong potential for interaction with protic and polar aprotic solvents. |

| Hydrogen Bond Acceptors | 2 (from C=O and -NH2) | Strong potential for interaction with protic and polar aprotic solvents. |

| pKa | The aminophenyl group will have a basic pKa, while the urea protons are weakly acidic. | The ionization state, and thus solubility, will be highly dependent on the pH of the medium. |

| Melting Point | Expected to be a crystalline solid with a relatively high melting point. | Higher melting points often correlate with lower solubility due to stronger crystal lattice energy. |

Theoretical Frameworks for Solubility Prediction

Predictive models can provide valuable initial estimates of solubility, guiding solvent selection and reducing experimental workload.

2.1. "Like Dissolves Like": A Qualitative Starting Point

This fundamental principle suggests that solutes dissolve best in solvents with similar polarity. For 1-(4-aminophenyl)-3-methylurea:

-

High Solubility Expected in: Polar protic solvents (e.g., methanol, ethanol) that can engage in hydrogen bonding, and polar aprotic solvents (e.g., DMSO, DMF) that can accept hydrogen bonds and have high dielectric constants.

-

Moderate Solubility Expected in: Solvents of intermediate polarity (e.g., acetone, ethyl acetate).

-

Low Solubility Expected in: Non-polar solvents (e.g., hexane, toluene) that cannot effectively solvate the polar functional groups.

2.2. Hansen Solubility Parameters (HSP)

The HSP model provides a more quantitative prediction by breaking down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[1][2] The principle is that substances with similar HSP values are likely to be miscible.

To predict the solubility of 1-(4-aminophenyl)-3-methylurea, one would need to determine its HSP values (often through group contribution methods or experimental testing) and compare them to the known HSP values of various organic solvents. A smaller "distance" between the HSPs of the solute and solvent in the three-dimensional Hansen space suggests higher solubility.

Experimental Determination of Solubility: A Practical Guide

While theoretical models are useful, experimental determination remains the gold standard for obtaining accurate solubility data. The equilibrium shake-flask method is a robust and widely accepted technique.

3.1. Protocol: Equilibrium Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Objective: To determine the equilibrium solubility of 1-(4-aminophenyl)-3-methylurea in a selected organic solvent at a specific temperature.

Materials:

-

1-(4-aminophenyl)-3-methylurea (ensure purity is characterized)

-

Selected organic solvents (HPLC grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

Step-by-Step Methodology:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of 1-(4-aminophenyl)-3-methylurea into a series of vials. The "excess" is critical to ensure that equilibrium is reached with undissolved solid present.

-

Add a known volume of the selected organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) for the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of 1-(4-aminophenyl)-3-methylurea.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the analyte.

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.

-

3.2. Data Presentation: A Comparative Solubility Table

The results of the shake-flask experiments should be compiled into a clear and concise table for easy comparison.

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | 25 | [Experimental Data] | [Calculated Data] |

| Ethanol | Polar Protic | 25 | [Experimental Data] | [Calculated Data] |

| Isopropanol | Polar Protic | 25 | [Experimental Data] | [Calculated Data] |

| Acetone | Polar Aprotic | 25 | [Experimental Data] | [Calculated Data] |

| Acetonitrile | Polar Aprotic | 25 | [Experimental Data] | [Calculated Data] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | [Experimental Data] | [Calculated Data] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 | [Experimental Data] | [Calculated Data] |

| Ethyl Acetate | Intermediate Polarity | 25 | [Experimental Data] | [Calculated Data] |

| Dichloromethane | Non-Polar | 25 | [Experimental Data] | [Calculated Data] |

| Toluene | Non-Polar | 25 | [Experimental Data] | [Calculated Data] |

| n-Hexane | Non-Polar | 25 | [Experimental Data] | [Calculated Data] |

Advanced Considerations: Factors Influencing Solubility

The solubility of a compound is not a single value but is influenced by several factors.

4.1. The Impact of Crystal Polymorphism

Polymorphism, the ability of a solid to exist in multiple crystalline forms, can have a profound impact on solubility. Different polymorphs of the same compound can exhibit different melting points, stabilities, and importantly, different solubilities. The metastable form is generally more soluble than the stable form.

It is crucial to characterize the solid form of 1-(4-aminophenyl)-3-methylurea used in solubility studies using techniques such as:

-

X-Ray Powder Diffraction (XRPD): To identify the crystal form.

-

Differential Scanning Calorimetry (DSC): To determine the melting point and detect phase transitions.

-

Thermogravimetric Analysis (TGA): To assess thermal stability and the presence of solvates.

4.2. Temperature Dependence of Solubility

The solubility of most solid compounds in organic solvents increases with temperature. This relationship can be described by the van't Hoff equation. Determining the temperature dependence of solubility is critical for processes such as crystallization and formulation at different storage conditions.

4.3. The Jouyban-Acree Model for Co-solvency

In many pharmaceutical applications, mixed solvent systems (co-solvents) are used to enhance solubility. The Jouyban-Acree model is a powerful tool for correlating and predicting the solubility of a drug in co-solvent mixtures.[3][4][5] The general form of the model relates the solubility in the mixture to the solubility in the neat solvents and interaction parameters. This model can significantly reduce the number of experiments needed to map out the solubility profile in a binary or ternary solvent system.

Visualizing the Solubility Workflow

To provide a clear overview of the process of determining and understanding the solubility of 1-(4-aminophenyl)-3-methylurea, the following workflow diagram is presented.

Caption: Workflow for Solubility Determination and Analysis.

Conclusion: A Holistic Approach to Solubility

The solubility of 1-(4-aminophenyl)-3-methylurea in organic solvents is a multifaceted property governed by its molecular structure and the physicochemical properties of the solvent. A comprehensive understanding requires a synergistic approach, integrating theoretical predictions with rigorous experimental determination. By following the protocols and considering the influencing factors outlined in this guide, researchers can generate high-quality, reliable solubility data. This, in turn, will facilitate informed decisions in solvent selection for synthesis, purification, formulation, and ultimately, accelerate the drug development process.

References

-

PubChem. 1-(4-Aminophenyl)-3-phenylurea. National Center for Biotechnology Information. [Link]

-

PubChem. ((4-Aminophenyl)methyl)urea. National Center for Biotechnology Information. [Link]

-

LibreTexts. Solubility of Organic Compounds. [Link]

-

Hansen, C. M. Hildebrand - Hansen Solubility Parameters. [Link]

-

ResearchGate. Synthesis of 1-(4-aminophenyl)-3-arylurea derivatives 9a-i. [Link]

-

Jouyban, A., et al. (2022). Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria. Pharmaceuticals, 15(3), 369. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Abbott, S. HSP Basics | Practical Solubility Science. [Link]

-

Guesmi, A., et al. (2015). Crystal structure of 1-(2-aminophenyl)-3-phenylurea. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o88-o89. [Link]

-

Chen, Y.-C., et al. (2024). Data-Driven Point Adjusted Jouyban–Acree–Artificial Neural Network Hybrid Model for Predicting Solubility of Active Pharmaceutical Ingredients in Binary Solvent Mixtures. Industrial & Engineering Chemistry Research. [Link]

-

Vega, D. R., et al. (2010). Trimorphism of N-methylurea: crystal structures, phase transitions and thermodynamic stabilities. CrystEngComm, 12(8), 2445-2452. [Link]

-

Jouyban, A., et al. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. Journal of Pharmacy & Pharmaceutical Sciences, 9(3), 328-341. [Link]

-

Fardi, T., & Stefanis, E. (2021). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 6(1), 746-754. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

Wikipedia. Hansen solubility parameter. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

ResearchGate. Hansen Solubility Parameters (HSPs): A Reliable Tool for Assessing the Selectivity of Pristine and Hybrid Polymer Nanocomposites in the Presence of Volatile Organic Compounds (VOCs) Mixtures. [Link]

-

Jouyban, A., et al. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. DARU Journal of Pharmaceutical Sciences, 14(3), 125-133. [Link]

-

PubChem. (3-Aminophenyl)urea. National Center for Biotechnology Information. [Link]

-

Zhang, C., et al. (2024). Solubility Determination, Solvent Effect, Thermodynamic Modeling, and Preferential Solvation of 2-Cyanoacetamide in Four Aqueous Binary Mixtures of Alcohols. Journal of Chemical & Engineering Data. [Link]

Sources

Spectroscopic Characterization of 1-(4-aminophenyl)-3-methylurea: A Technical Guide

This guide provides an in-depth technical analysis of the spectroscopic data for 1-(4-aminophenyl)-3-methylurea (CAS: 111087-13-9), a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It explains the causal logic behind spectroscopic outcomes, outlines robust experimental protocols, and offers a framework for interpreting the spectral data, thereby ensuring both scientific integrity and practical utility.

Introduction and Physicochemical Properties

1-(4-aminophenyl)-3-methylurea is a disubstituted urea derivative containing both an aromatic amine and a methylurea functional group. Its structural attributes make it a valuable building block in medicinal chemistry and materials science. Accurate and comprehensive characterization is paramount for its application in synthesis and biological screening. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming its identity, purity, and structural integrity.

The fundamental physicochemical properties of the compound are summarized below.

| Property | Value | Source |

| CAS Number | 111087-13-9 | [1][2] |

| Molecular Formula | C₈H₁₁N₃O | [1][3] |

| Molecular Weight | 165.19 g/mol | [1][3] |

| IUPAC Name | 1-(4-aminophenyl)-3-methylurea | [1] |

| Monoisotopic Mass | 165.09021 Da | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 1-(4-aminophenyl)-3-methylurea, ¹H NMR provides information on the number and environment of protons, while ¹³C NMR maps the carbon framework of the molecule.[4]

Experimental Protocol: NMR Data Acquisition

A standardized protocol is essential for acquiring high-quality, reproducible NMR spectra. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent due to its excellent solubilizing power for ureas and its ability to slow the exchange of labile N-H protons, allowing for their observation.[4]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 1-(4-aminophenyl)-3-methylurea.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Homogenization: Vortex the sample until the solid is completely dissolved. Gentle heating may be applied if necessary.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H and ¹³C spectra using standard instrument parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

Workflow for NMR Analysis

The general workflow for acquiring and processing NMR data is illustrated below.

Caption: General workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Spectral Data

The following table details the predicted proton NMR chemical shifts (δ), multiplicities, and integrations for 1-(4-aminophenyl)-3-methylurea in DMSO-d₆.

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| a | ~8.2 - 8.5 | Singlet (broad) | 1H | NH -Ar | Urea NH proton adjacent to the aromatic ring. Deshielded due to resonance and hydrogen bonding. |

| b | ~7.1 - 7.3 | Doublet | 2H | Ar-H | Aromatic protons ortho to the urea linkage. |

| c | ~6.5 - 6.7 | Doublet | 2H | Ar-H | Aromatic protons ortho to the amino group. Shielded by the electron-donating NH₂ group. |

| d | ~5.9 - 6.2 | Quartet (broad) | 1H | NH -CH₃ | Urea NH proton coupled to the adjacent methyl group protons. |

| e | ~4.8 - 5.0 | Singlet (broad) | 2H | NH₂ | Primary amine protons. Chemical shift can vary with concentration and temperature. |

| f | ~2.6 - 2.8 | Doublet | 3H | CH₃ | Methyl group protons coupled to the adjacent NH proton. |

Note: The aromatic protons (b and c) form a classic AA'BB' system, which may appear as two distinct doublets.

Predicted ¹³C NMR Spectral Data

The predicted carbon NMR chemical shifts are summarized below. The interpretation is based on established chemical shift ranges for substituted aromatics and ureas.[5]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~156 - 158 | C =O | Urea carbonyl carbon, typically found in this downfield region.[6] |

| ~144 - 146 | Ar-C -NH₂ | Aromatic carbon bonded to the electron-donating amino group. |

| ~129 - 131 | Ar-C -NH | Aromatic carbon bonded to the urea nitrogen. |

| ~120 - 122 | Ar-C H | Aromatic CH ortho to the urea linkage. |

| ~113 - 115 | Ar-C H | Aromatic CH ortho to the amino group, shielded by its electron-donating effect. |

| ~29 - 31 | C H₃ | Methyl carbon attached to the urea nitrogen. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[7]

Experimental Protocol: IR Data Acquisition

For a solid sample like 1-(4-aminophenyl)-3-methylurea, the Attenuated Total Reflectance (ATR) technique is a modern and efficient method that requires minimal sample preparation.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the typical mid-IR range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Workflow for IR Analysis

Caption: General workflow for ATR-IR spectroscopic analysis.

Predicted IR Spectral Data

The predicted key absorption bands for 1-(4-aminophenyl)-3-methylurea are based on characteristic frequencies for its functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3450 - 3300 | N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) | Two distinct bands are expected for the primary aromatic amine. |

| 3350 - 3300 | N-H Stretch | Secondary Amide/Urea (-NH-) | A single, sharp peak characteristic of the N-H bond in the urea linkage. |

| 1650 - 1630 | C=O Stretch (Amide I) | Urea (C=O) | Strong absorption due to the highly polar carbonyl group is a hallmark of ureas.[8] |

| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) | Bending vibration of the primary amine. |

| 1580 - 1540 | N-H Bend + C-N Stretch (Amide II) | Urea (-NH-C=O) | This coupled vibration is characteristic of secondary amides and ureas.[8] |

| 1600 & 1500 | C=C Stretch | Aromatic Ring | Characteristic absorptions for the benzene ring. |

| 1300 - 1200 | C-N Stretch | Aryl-Amine & Urea | Stretching vibrations for the C-N bonds. |

| 850 - 810 | C-H Out-of-Plane Bend | 1,4-Disubstituted Aromatic | Strong band indicating para-substitution on the phenyl ring. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecular structure.

Experimental Protocol: MS Data Acquisition

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like ureas, typically producing the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-